Hsd17B13-IN-84

HSD17B13 inhibitor enzymatic assay IC50

Hsd17B13-IN-84 is a synthetic small molecule inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a genetically validated target in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The compound is supplied by multiple vendors for research use, exhibits an IC50 of.

Molecular Formula C19H12Cl2F3N3O3S
Molecular Weight 490.3 g/mol
Cat. No. B12378027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-84
Molecular FormulaC19H12Cl2F3N3O3S
Molecular Weight490.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=C(SC=N2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(F)(F)F
InChIInChI=1S/C19H12Cl2F3N3O3S/c20-12-5-10(6-13(21)15(12)28)16(29)27-18-14(26-8-31-18)17(30)25-7-9-3-1-2-4-11(9)19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29)
InChIKeyJTYZVTPRWSLLKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-84: Procurement-Ready Small Molecule Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 for NAFLD Research


Hsd17B13-IN-84 is a synthetic small molecule inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a genetically validated target in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) [1]. The compound is supplied by multiple vendors for research use, exhibits an IC50 of <0.1 μM against HSD17B13 using estradiol as substrate, and is characterized by the molecular formula C19H12Cl2F3N3O3S (MW 490.28) [1]. It is intended for use in the study of hepatic lipid metabolism and liver disease pathophysiology.

Why Hsd17B13-IN-84 Cannot Be Replaced with Other HSD17B13 Inhibitors


Substitution of Hsd17B13-IN-84 with alternative HSD17B13 inhibitors is scientifically unjustified due to substantial divergence in potency, selectivity profiles, and in vivo performance across the compound class. For example, BI-3231 exhibits sub-nanomolar potency (IC50 1 nM) but lacks the structural features of Hsd17B13-IN-84 that may confer distinct metabolic stability . Conversely, HSD17B13-IN-105 (IC50 36 nM) and compound 32 (IC50 2.5 nM) demonstrate markedly different selectivity windows against off-target isoforms such as HSD17B4 and HSD17B11 [1]. These variations preclude any assumption of functional equivalence in experimental settings.

Quantitative Differentiation of Hsd17B13-IN-84 from Closest HSD17B13 Inhibitor Analogs


Comparative Enzymatic Potency: Hsd17B13-IN-84 vs. BI-3231 and HSD17B13-IN-105

Hsd17B13-IN-84 demonstrates an IC50 of <0.1 μM (i.e., <100 nM) for inhibition of HSD17B13 using estradiol as substrate . In cross-study comparison, BI-3231 is approximately 100-fold more potent with an IC50 of 1 nM against the human enzyme , while HSD17B13-IN-105 is approximately 2.8-fold more potent with an IC50 of 0.036 μM (36 nM) [1]. This positions Hsd17B13-IN-84 as a moderately potent inhibitor suitable for experiments where extreme potency is not required or where off-target risks associated with ultra-high affinity binding are a concern.

HSD17B13 inhibitor enzymatic assay IC50

Selectivity Profile Benchmarking: Hsd17B13-IN-84 in Context of Known Off-Target Data

No direct selectivity data are publicly available for Hsd17B13-IN-84. However, cross-study comparison with structurally distinct HSD17B13 inhibitors reveals that selectivity is not class-conserved. HSD17B13-IN-105, for example, exhibits >875-fold selectivity over 17BHSD4 (IC50 = 31.5 μM vs. 0.036 μM for HSD17B13) [1]. BI-3231 shows >10,000-fold selectivity over HSD17B11 (IC50 >10 μM) . Given the structural divergence of Hsd17B13-IN-84 (C19H12Cl2F3N3O3S), its selectivity profile cannot be inferred from these analogs, and it must be empirically determined.

HSD17B13 selectivity off-target inhibition 17BHSD4

In Vivo Pharmacokinetic and Efficacy Differentiation: Hsd17B13-IN-84 vs. Advanced Leads

No in vivo pharmacokinetic or efficacy data are available for Hsd17B13-IN-84. In contrast, compound 32 (HSD17B13-IN-104) has been reported to possess robust in vivo anti-MASH activity and significantly improved liver microsomal stability relative to BI-3231 . This represents a critical gap in the characterization of Hsd17B13-IN-84 and highlights that it cannot be considered a functional equivalent of compound 32 or BI-3231 in animal models of NAFLD/NASH.

liver microsomal stability pharmacokinetics in vivo efficacy

Optimal Experimental and Procurement Scenarios for Hsd17B13-IN-84


In Vitro Target Validation in NAFLD/NASH Research

Given its moderate potency (IC50 <0.1 μM), Hsd17B13-IN-84 is best deployed in cell-based assays of hepatic lipid accumulation, steatosis, or inflammation where complete HSD17B13 blockade is not required or may be undesirable . It is suitable for initial target validation experiments in hepatocyte lines or primary hepatocytes prior to commitment to more costly, highly potent tool compounds.

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry

The distinct chemical scaffold of Hsd17B13-IN-84 (C19H12Cl2F3N3O3S) makes it a valuable comparator in SAR campaigns . Medicinal chemists seeking to diversify their lead series can use this compound to benchmark the activity and selectivity of newly synthesized analogs against a structurally dissimilar inhibitor.

Biochemical Assay Development and Screening

Hsd17B13-IN-84 can serve as a reference inhibitor in the development and optimization of HSD17B13 enzymatic assays . Its IC50 (<0.1 μM) provides a convenient benchmark for assay window and sensitivity, and its commercial availability from multiple vendors ensures consistent supply for large-scale screening campaigns.

Comparative Pharmacology and Mechanism-of-Action Studies

When investigating the differential effects of HSD17B13 inhibition on hepatic lipid metabolism, Hsd17B13-IN-84 can be used in parallel with more potent inhibitors (e.g., BI-3231 or compound 32) to dissect whether observed phenotypes are driven by near-complete target suppression or partial inhibition . This comparative approach helps deconvolute target engagement from off-target liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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